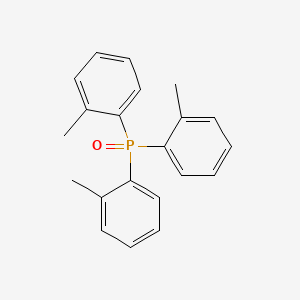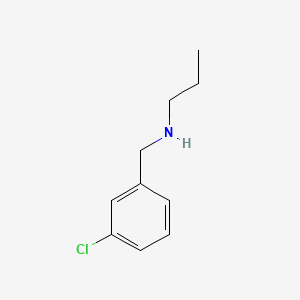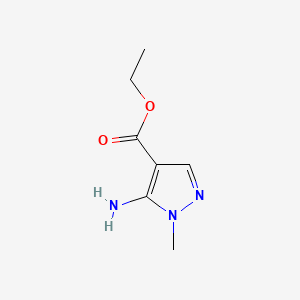
4,4'-Dibutoxybiphenyl
Vue d'ensemble
Description
4,4’-Dibutoxybiphenyl is an organic compound with the molecular formula C20H26O2. It is a derivative of biphenyl, where two butoxy groups are attached to the para positions of the biphenyl structure. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Mécanisme D'action
Target of Action
This compound is a type of biphenyl, which is a class of compounds known for their wide range of applications in various industries . .
Biochemical Pathways
Biphenyl compounds can have diverse effects on biochemical pathways depending on their specific structures and targets
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
As a biphenyl compound, it may have a variety of effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibutoxybiphenyl. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibutoxybiphenyl typically involves the etherification of 4,4’-dihydroxybiphenyl with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the butoxy groups.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibutoxybiphenyl follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dibutoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.
Reduction: Cyclohexyl derivatives of biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Dibutoxybiphenyl finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of liquid crystals and other advanced materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of polymers, coatings, and other materials requiring specific chemical properties.
Comparaison Avec Des Composés Similaires
4,4’-Dihydroxybiphenyl: Lacks the butoxy groups, making it less lipophilic.
4,4’-Dimethoxybiphenyl: Contains methoxy groups instead of butoxy, resulting in different solubility and reactivity.
4,4’-Diethoxybiphenyl: Similar structure but with ethoxy groups, leading to variations in physical and chemical properties.
Uniqueness: 4,4’-Dibutoxybiphenyl is unique due to its butoxy groups, which impart specific lipophilic characteristics and influence its interactions in both chemical and biological systems. This makes it particularly valuable in applications requiring enhanced solubility and stability.
Propriétés
IUPAC Name |
1-butoxy-4-(4-butoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVAKLNEYUUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345414 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-63-0 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














